Ethylmercurithiosalicylic acid

Antiseptic efficacy Phenol coefficient Staphylococcus aureus

Ethylmercurithiosalicylic acid (CAS 148-61-8), commonly utilized as its sodium salt thimerosal, is an organomercurial compound belonging to the alkylmercury class. It functions primarily as a broad-spectrum antimicrobial preservative in biological products, vaccines, and ophthalmic formulations.

Molecular Formula C9H10HgO2S
Molecular Weight 382.83 g/mol
CAS No. 148-61-8
Cat. No. B085677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmercurithiosalicylic acid
CAS148-61-8
Synonyms2-(ethylmercuriothio)benzoic acid
Molecular FormulaC9H10HgO2S
Molecular Weight382.83 g/mol
Structural Identifiers
SMILESCC[Hg]SC1=CC=CC=C1C(=O)O
InChIInChI=1S/C7H6O2S.C2H5.Hg/c8-7(9)5-3-1-2-4-6(5)10;1-2;/h1-4,10H,(H,8,9);1H2,2H3;/q;;+1/p-1
InChIKeyHXQVQGWHFRNKMS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylmercurithiosalicylic Acid (Thimerosal) for Scientific and Industrial Procurement: Specifications, Class, and Initial Baseline


Ethylmercurithiosalicylic acid (CAS 148-61-8), commonly utilized as its sodium salt thimerosal, is an organomercurial compound belonging to the alkylmercury class. It functions primarily as a broad-spectrum antimicrobial preservative in biological products, vaccines, and ophthalmic formulations [1]. Its activity arises from the ethylmercury moiety released upon degradation, which inhibits sulfhydryl-containing enzymes [2]. Distinguished from other organomercurials such as phenylmercuric acetate and methylmercury by its specific metabolic, toxicological, and allergenic profiles, thimerosal remains a critical component in multi-dose pharmaceutical preparations where alternative preservatives may compromise product stability or potency [1].

Why In-Class Organomercurial Preservatives Cannot Be Interchanged: Critical Differentiation Factors for Ethylmercurithiosalicylic Acid


Despite sharing a common mechanism of action involving mercury-mediated enzyme inhibition, organomercurial preservatives exhibit quantitatively distinct profiles in potency, cytotoxicity, metabolic clearance, and allergenicity [1]. Substituting thimerosal with phenylmercuric acetate (PMA) or methylmercury without empirical validation risks altered preservative efficacy, increased ocular toxicity, or unexpected hypersensitivity reactions. The evidence below demonstrates that thimerosal's unique balance of high antimicrobial potency against Gram-positive bacteria, faster systemic clearance of its ethylmercury metabolite compared to methylmercury, and distinct allergenic cross-reactivity pattern necessitates compound-specific selection criteria rather than class-level substitution [1][2].

Quantitative Differentiation Evidence for Ethylmercurithiosalicylic Acid Against Key Comparators


Quantitative In Vitro Germicidal Potency: Thimerosal vs. Phenol Against Staphylococcus aureus

In the foundational 1931 study by Powell and Jamieson, thimerosal demonstrated a phenol coefficient of 40-50 against Staphylococcus aureus in vitro, meaning it was 40 to 50 times as effective as phenol under identical test conditions [1]. This classic metric provides a direct head-to-head comparison of germicidal potency on a weight basis.

Antiseptic efficacy Phenol coefficient Staphylococcus aureus

Cytotoxicity Profile Comparison: Thimerosal vs. Phenylmercuric Acetate in Human Conjunctival Epithelial Cells

Takahashi (1982) assessed LD50 values of thimerosal and phenylmercuric acetate (PMA) on Chang's human conjunctival epithelia at three exposure durations [1]. At 5 s exposure, thimerosal LD50 was 291.6 μg/mL while PMA LD50 was 1,120.2 μg/mL, indicating thimerosal is approximately 3.8-fold more acutely cytotoxic. At 2 min, the LD50 values were 47.4 μg/mL (thimerosal) vs 227.5 μg/mL (PMA), a 4.8-fold difference. At 24 h, values converged to 2.2 μg/mL (thimerosal) vs 2.6 μg/mL (PMA), a 1.2-fold difference.

Ocular cytotoxicity LD50 Chang's conjunctival cells

Metabolic Clearance Kinetics: Ethylmercury (from Thimerosal) vs. Methylmercury Half-Life in Humans

Pichichero et al. (2008) reported that the blood half-life of ethylmercury, the active metabolite of thimerosal, was 3.7 days in infants following vaccination [1]. In contrast, the widely accepted half-life of methylmercury in humans is approximately 44 days, as established by Caito et al. (2018) in an adult cohort [2]. This represents a 11.9-fold shorter elimination half-life for ethylmercury.

Toxicokinetics Half-life Ethylmercury clearance

Allergenic Cross-Reactivity: Thimerosal vs. Phenylmercuric and Inorganic Mercury Compounds in Patch Testing

Santucci et al. (1998) evaluated 40 subjects with confirmed thimerosal contact allergy by simultaneous patch testing against a panel of mercury compounds [1]. All 40 subjects (100%) reacted only to thimerosal, with 0% cross-reactivity to mersalyl acid, p-amino-phenylmercuric acid, and mercuric acetate. However, 36 of 36 tested subjects (100%) exhibited concomitant positive reactions to ethylmercury chloride and methylmercury chloride, confirming that the allergy is mediated by the alkylmercury moiety rather than the thiosalicylic acid component.

Contact allergy Cross-sensitization Patch test

Antibacterial Efficiency Ranking: Thimerosal vs. Mercuric Chloride and Phenylmercuric Salts Against Common Pathogens

Elkhouly and Yousef (1974) determined minimum inhibitory concentrations (MICs) of five mercurial compounds against Staphylococcus aureus and Pseudomonas aeruginosa [1]. The study established a clear efficiency hierarchy: mercuric chloride demonstrated the highest bactericidal activity, followed by phenylmercuric salts; thimerosal was the least effective among the tested mercurials under these conditions.

Mercurial preservatives MIC ranking Pseudomonas aeruginosa

Formulation Stability: Thimerosal Compatibility with Isotonic Agents in Ophthalmic Solutions

A 1984 study evaluated thimerosal stability in trimethoprim-polymyxin B eye drop formulations containing various isotonic agents [1]. HPLC analysis revealed that thimerosal concentration decreased significantly over time and temperature in formulations containing boric acid and EDTA. In contrast, formulations prepared with propylene glycol, glycerol, or mannitol showed no significant decrease in thimerosal assay compared to a formulation containing no isotonic agent, demonstrating that thimerosal stability is critically formulation-dependent.

Ophthalmic formulation Preservative stability Isotonic agents

Optimal Application Domains for Ethylmercurithiosalicylic Acid Based on Quantitative Differentiation Evidence


Multi-Dose Vaccine Preservation Requiring Rapid Systemic Clearance of Mercury Metabolites

Thimerosal is uniquely suited for preserving multi-dose vaccine vials where low-level mercury exposure is acceptable but cumulative toxicity must be minimized. The 11.9-fold shorter blood half-life of ethylmercury (3.7 days) compared to methylmercury (44 days) provides a pharmacokinetic safety advantage that alternatives like methylmercury-based preservatives cannot offer, supporting continued regulatory acceptance in specific vaccine formulations [1][2].

Ophthalmic Formulations Where Phenylmercuric Acetate Cytotoxicity Is Acceptable but Cross-Allergy Risk Must Be Managed

In ophthalmic preservative selection, the 0% cross-reactivity rate between thimerosal and phenylmercuric compounds enables targeted use in patient populations with documented phenylmercuric sensitization. Although thimerosal exhibits higher acute cytotoxicity (3.8-fold lower LD50 at 5 s exposure) than PMA, precise concentration control (typically 0.002-0.01% w/v) can mitigate this risk, making it a viable alternative when phenylmercuric allergy is prevalent [3][4].

High-Potency Antimicrobial Preservation Where Phenol Substitution Is Desired

In applications requiring effective antimicrobial preservation at minimal preservative concentrations, thimerosal's 40- to 50-fold potency advantage over phenol against Staphylococcus aureus enables formulation at substantially lower mass concentrations, reducing potential preservative-related adverse effects while maintaining antimicrobial efficacy [5].

Research Studies Requiring Organomercurial Controls with Defined Allergenic and Metabolic Profiles

For experimental designs investigating mercury toxicity, hypersensitivity, or pharmacokinetics, thimerosal provides a well-characterized reference compound with documented metabolic half-life (3.7 days) and distinct allergenic cross-reactivity pattern, facilitating comparative studies against methylmercury and phenylmercuric analogs [3][4].

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